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Compound of Interest

Compound Name: 11C-PiB

Cat. No.: B1226564 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the automated

radiosynthesis of [11C]Pittsburgh Compound B ([11C]PiB), the gold standard radiotracer for in

vivo imaging of amyloid-β (Aβ) plaques in the brain.[1][2][3][4] The protocols are tailored for

common automated radiochemistry modules and are intended to guide researchers in

establishing robust and reproducible production of [11C]PiB for preclinical and clinical

research.

Introduction
[11C]PiB, chemically known as [11C]N-methyl-[2-(4'-methylaminophenyl)-6-

hydroxybenzothiazole], is a derivative of thioflavin-T.[2] Since its development, it has become

an indispensable tool in the study of Alzheimer's disease (AD) and other neurodegenerative

disorders associated with Aβ pathology.[2][3][4] The short half-life of Carbon-11 (20.4 minutes)

necessitates rapid and efficient onsite radiosynthesis.[2] Automated synthesis modules are

crucial for ensuring consistent production, minimizing radiation exposure, and adhering to

Good Manufacturing Practice (GMP) guidelines.[2][5][6]

This document outlines the primary methods for [11C]PiB radiosynthesis, focusing on

automated production using various commercial synthesizers.
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The production of [11C]PiB typically begins with cyclotron-produced [11C]CO2 or [11C]CH4.[2]

[5][6] The most common radiosynthesis routes involve the N-methylation of the precursor, 6-

hydroxy-2-(4'-aminophenyl)benzothiazole (6-OH-BTA-0), using a 11C-methylating agent.[6][7]

The three primary pathways are:

[11C]Methyl Iodide ([11C]MeI) Method: The original and a widely used method where

[11C]CO2 is converted to [11C]MeI, which then methylates the precursor.[2][5] This can be

achieved via a "wet" method using LiAlH4 or a "gas-phase" method.[2]

[11C]Methyl Triflate ([11C]MeOTf) Method: This is often the preferred method as

[11C]MeOTf is a more reactive methylating agent than [11C]MeI, often leading to higher

radiochemical yields.[5] [11C]MeOTf is typically generated from [11C]MeI by passing it over

a heated silver triflate column.[8]

Direct [11C]CO2 Fixation-Reduction Method: A more recent, one-pot approach that

circumvents the need to produce [11C]MeI or [11C]MeOTf, potentially simplifying the

process.[2][9]

Automated Production Data
The following tables summarize quantitative data from various studies utilizing different

automated synthesis modules for [11C]PiB production.

Table 1: Comparison of Automated [11C]PiB Production Parameters
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Automate
d Module

Starting
Material

Methylati
ng Agent

Radioche
mical
Yield
(RCY)¹

Molar
Activity
(GBq/
µmol)²

Synthesis
Time
(min)

Referenc
e

Trasis

AllinOne
[11C]CO2

[11C]MeO

Tf
9.8 ± 1.7% 57 ± 18 ~25 [1][3]

GE

TracerLab

FX C Pro

[11C]CO2
[11C]MeO

Tf

Not

Reported
95.6 ± 44.2

Not

Reported
[10]

GE

TracerLab

FX C Pro

[11C]CH4
[11C]MeO

Tf

Not

Reported
98.0 ± 61.4

Not

Reported
[6][10]

Synthra

MeI-Plus
[11C]CO2

[11C]MeO

Tf

40.2 ±

12.3%

717.8 ±

207.2 (19.4

± 5.6 Ci/

µmol)

43-45 [7]

ScanSys/T

racerMaker
[11C]CO2

[11C]MeO

Tf

Not

Reported

21.2 to

95.6

Not

Reported
[6]

iPHASE C-

11 PRO-2
[11C]CO2

[11C]MeO

Tf
18-20%

Not

Reported
~30 [8]

TRACERla

b® FX C

PRO

[11C]CO2
Direct

Fixation

Not

Reported

Satisfactor

y
~32 [9]

¹ Non-decay corrected, calculated from initial [11C]CO2 unless otherwise stated. ² At end of

synthesis (EOS).

Experimental Protocols
Protocol 1: Automated [11C]PiB Synthesis via
[11C]MeOTf on a Trasis AllinOne Module
This protocol is based on a fully automated, solid-phase extraction (SPE) based method.[1][3]
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1. Reagents and Materials:

Precursor: 6-OH-BTA-0

C18 Sep-Pak cartridge

Solvents: Acetone, Ethanol, Water for Injection

Final formulation solution: Saline, Ethanol

2. Automated Synthesis Steps:

Cyclotron Production: Produce [11C]CO2 via the 14N(p,α)11C nuclear reaction.[2][5]

[11C]CO2 to [11C]MeOTf Conversion: The Trasis AllinOne module automatically converts

the starting [11C]CO2 into gaseous [11C]MeOTf.

Precursor Loading: The precursor (6-OH-BTA-0) is captured on a C18 SPE cartridge.[1][3][4]

Radiolabeling: Gaseous [11C]MeOTf is passed through the C18 cartridge containing the

precursor, where the N-methylation reaction occurs on the solid support.[1][3][4]

Purification: The labeled product, [11C]PiB, is eluted from the C18 cartridge and typically

purified using semi-preparative High-Performance Liquid Chromatography (HPLC).

Formulation: The purified [11C]PiB fraction is collected, the HPLC solvent is removed (e.g.,

via another SPE), and the final product is formulated in a physiologically compatible solution

(e.g., 10% ethanol in saline).[7]

Sterile Filtration: The final product is passed through a 0.22 µm sterile filter into a sterile vial.

Protocol 2: Automated [11C]PiB Synthesis via
[11C]MeOTf on a Synthra MeI-Plus Module
This protocol describes a "loop" labeling method in a glass reactor.[7]

1. Reagents and Materials:
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Precursor: 6-OH-BTA-0

Solvent: 2-butanone

HPLC mobile phase (with ascorbic acid to prevent radiolysis)[7]

Final formulation solution: Ethanol, Saline

2. Automated Synthesis Steps:

[11C]CO2 Production: [11C]CO2 is produced via the 14N(p,α)11C reaction.[7]

Gas-Phase Conversion: The Synthra module converts [11C]CO2 to [11C]CH4, then to

[11C]MeI, and finally to [11C]MeOTf.[7]

Radiolabeling: The [11C]MeOTf is trapped in a reactor containing the 6-OH-BTA-0 precursor

dissolved in 2-butanone. The reaction is heated (e.g., 50°C for 1 minute).[7]

HPLC Purification: The crude reaction mixture is injected onto a semi-preparative HPLC

system for purification.[7]

Formulation: The fraction containing [11C]PiB is collected. The product is then reformulated

into an injectable solution, typically involving trapping on a C18 cartridge, washing, and

eluting with ethanol into saline.[9]

Sterile Filtration: The final formulated solution is passed through a 0.22 µm sterilizing filter.

Quality Control
The final [11C]PiB product must undergo rigorous quality control (QC) testing before it can be

released for human administration.[3][7]

Table 2: Quality Control Specifications for [11C]PiB
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Test Specification Method

Identity
Retention time matches that of

a non-radioactive PiB standard
Analytical HPLC

Radiochemical Purity ≥ 95% Analytical HPLC

Chemical Purity
Peak corresponding to PiB is

the major peak
Analytical HPLC (UV)

Specific/Molar Activity
Report value (typically > 37

GBq/µmol at time of injection)
Analytical HPLC

Radionuclidic Purity Carbon-11 identity confirmed
Half-life determination, Gamma

spectroscopy

pH 4.5 - 7.5 pH meter or strips

Residual Solvents

Within USP limits (e.g.,

Ethanol < 5000 ppm, Acetone

< 5000 ppm)

Gas Chromatography (GC)

Bacterial Endotoxins
< 175/V EU/mL (V = max

recommended dose in mL)
LAL test

Sterility No microbial growth
USP <71> Sterility Test (post-

release)

Appearance
Clear, colorless, free of

particulates
Visual inspection

Visualized Workflows
General Radiosynthesis Pathway
The following diagram illustrates the key steps in converting cyclotron-produced [11C]CO2 into

the final [11C]PiB product.
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Cyclotron & Radiochemistry Module

Cyclotron
¹⁴N(p,α)¹¹C [¹¹C]CO₂

Conversion to
[¹¹C]CH₄ / [¹¹C]MeI

[¹¹C]MeOTf
Synthesis

Radiolabeling
(N-methylation)

Precursor
(6-OH-BTA-0)

HPLC
Purification Formulation Quality Control Final Product

[¹¹C]PiB
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Start Synthesis Sequence

Receive [¹¹C]CO₂ from Cyclotron

Synthesize [¹¹C]MeOTf

Perform Radiolabeling Reaction

Load Precursor onto SPE or into Reactor

Inject and Run HPLC Purification

Collect [¹¹C]PiB Fraction

Reformulate into Injectable Solution

Deliver Final Product to Dispensing Hot Cell

End of Sequence

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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